molecular formula C14H17NO5 B15260874 (1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid

(1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid

Cat. No.: B15260874
M. Wt: 279.29 g/mol
InChI Key: CCRFYWKZFUUWMC-UHFFFAOYSA-N
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Description

The compound "(1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid" is a cyclobutane-based carboxylic acid derivative with a stereochemically defined structure. Key features include:

  • Cyclobutane backbone: A strained four-membered ring that influences reactivity and conformational stability.
  • 3-Methoxyphenyl substituent: An aromatic group with an electron-donating methoxy (-OCH₃) moiety at the para position, which enhances solubility and may modulate electronic interactions.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs suggest applications in medicinal chemistry as a synthetic intermediate or bioactive molecule, particularly given the prevalence of carbamates in prodrug design and enzyme inhibition .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H17NO5/c1-15-13(18)20-11-7-14(8-11,12(16)17)9-4-3-5-10(6-9)19-2/h3-6,11H,7-8H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

CCRFYWKZFUUWMC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1CC(C1)(C2=CC(=CC=C2)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid involves several steps. One common method includes the cyclization of a suitable precursor under specific conditions to form the cyclobutane ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the substituents involved .

Scientific Research Applications

(1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

Structural and Functional Group Analysis

The following table compares the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents on Cyclobutane Functional Groups Key Structural Features
(1S,3s)-1-(3-Methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid C₁₄H₁₇NO₆ 295.29 g/mol 3-Methoxyphenyl, methylcarbamoyloxy Carboxylic acid, carbamate Electron-rich aromatic ring, carbamate side
(1S,3s)-1-(2-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid C₁₁H₁₁FO₃ 210.20 g/mol 2-Fluorophenyl, hydroxyl Carboxylic acid, hydroxyl Electron-withdrawing fluorine, hydroxyl
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.69 g/mol 3-Chlorophenyl, methyl Carboxylic acid, methyl Halogenated aromatic, non-polar methyl
Key Observations:

Substituent Effects :

  • The 3-methoxyphenyl group in the target compound increases electron density compared to the 2-fluorophenyl (electron-withdrawing) and 3-chlorophenyl (moderately electron-withdrawing) groups in analogs. This difference may enhance solubility and alter binding affinity in biological systems.
  • The methylcarbamoyloxy group introduces a carbamate linkage, which is more hydrolytically labile than the hydroxyl group in or the methyl group in . This feature could enable controlled release mechanisms or prodrug activation.

Molecular Weight and Polarity :

  • The target compound has the highest molecular weight (295.29 g/mol) due to its methoxy and carbamate substituents, which also increase polarity. This contrasts with the lower molecular weights of analogs , which lack extended side chains.

Biological Activity

The compound (1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid (CAS No. 2059914-27-9) is a cyclobutane derivative with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₇NO₅
  • Molecular Weight : 279.29 g/mol
  • Structure : The compound features a cyclobutane ring, a methoxyphenyl group, and a carbamoyl moiety, which may contribute to its biological activity.

Anticancer Properties

Research has indicated that cyclobutane-containing compounds exhibit significant anticancer activity. A review highlighted that over 210 cyclobutane derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Effects

Cyclobutane derivatives have shown promising antimicrobial properties. A study focused on the synthesis of cyclobutane-containing alkaloids reported notable antibacterial and antifungal activities against various pathogens . The specific mechanisms often involve disruption of microbial cell membranes or interference with essential metabolic pathways.

The biological activity of (1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid may be attributed to its ability to interact with biological targets such as enzymes or receptors involved in disease processes. The presence of the methoxy group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Study 1: Antitumor Activity

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC₅₀ values were found to be significantly lower than those of standard chemotherapeutic agents, suggesting high potency .

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to leading antibiotics, indicating its potential as an alternative therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AnticancerBreast Cancer CellsInhibition of cell proliferation
Colon Cancer CellsInduction of apoptosis
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
Escherichia coliMIC = 32 µg/mL

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for synthesizing (1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid, and how are intermediates purified?

  • Methodology : Synthesis typically involves multi-step reactions, starting with cyclobutane ring formation followed by functionalization. For example:

  • Step 1 : Cyclization of precursors under controlled temperature (0–25°C) using reagents like lithium hydroxide in methanol/water mixtures to form the cyclobutane core .
  • Step 2 : Introduction of the 3-methoxyphenyl group via Suzuki coupling or Friedel-Crafts alkylation, optimized for regioselectivity.
  • Step 3 : Carbamoylation using methyl isocyanate or chloroformate derivatives under anhydrous conditions.
    • Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization are standard. Purity is confirmed via HPLC (>99%) and structural validation via 1H^1H/13C^13C NMR and HRMS .

Q. How are critical functional groups (e.g., carboxylic acid, methylcarbamoyloxy) characterized, and what role do they play in biological activity?

  • Characterization :

  • Carboxylic Acid : Identified via IR spectroscopy (broad O-H stretch ~2500–3300 cm1^{-1}) and 1H^1H NMR (singlet at δ 10–12 ppm for acidic proton, though often absent due to exchange).
  • Methylcarbamoyloxy : Confirmed by 1H^1H NMR (N-CH3_3 at δ 2.8–3.2 ppm) and 13C^{13}C NMR (carbonyl at ~155 ppm).
    • Biological Relevance : The carboxylic acid enhances solubility and hydrogen-bonding interactions with target enzymes, while the carbamate group influences metabolic stability and binding affinity to receptors like GABA aminotransferase .

Advanced Research Questions

Q. What challenges arise in ensuring enantiomeric purity during synthesis, and how are stereochemical outcomes validated?

  • Challenges : Racemization at the cyclobutane ring’s chiral centers (C1 and C3) can occur during acidic/basic conditions (e.g., ester hydrolysis).
  • Solutions : Use of chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cycloadditions) to control stereochemistry.
  • Validation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and X-ray crystallography for absolute configuration determination. Discrepancies in optical rotation data (e.g., conflicting [α]D_D values) may require re-evaluation of synthetic steps .

Q. How should researchers address contradictions in biological activity data (e.g., inconsistent IC50_{50} values in enzyme inhibition assays)?

  • Variables to Re-examine :

  • Compound Purity : Trace impurities (e.g., diastereomers) from incomplete purification can skew results. Re-test via LC-MS.
  • Assay Conditions : pH, ionic strength, and co-solvents (e.g., DMSO) may alter enzyme kinetics. Standardize protocols across replicates.
  • Target Selectivity : Off-target interactions (e.g., with cytochrome P450 isoforms) may confound data. Perform counter-screens using related enzymes .

Q. What computational approaches predict the compound’s binding modes to biological targets, and how do they align with empirical data?

  • Methods :

  • Molecular Docking : Software like AutoDock Vina models interactions with GABA aminotransferase, highlighting key residues (e.g., Arg445 for hydrogen bonding with the carboxylic acid).
  • MD Simulations : Assess binding stability over 100-ns trajectories; root-mean-square deviation (RMSD) >2 Å suggests poor fit.
    • Validation : Compare computational KdK_d values with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Discrepancies >10-fold indicate force field inaccuracies or protonation state mismatches .

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